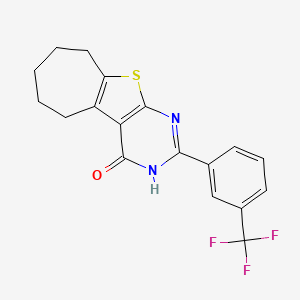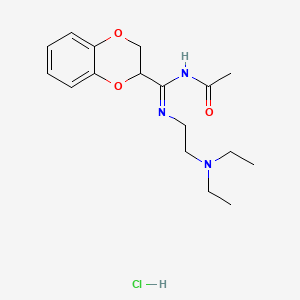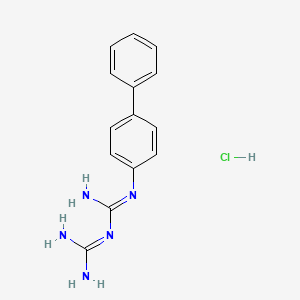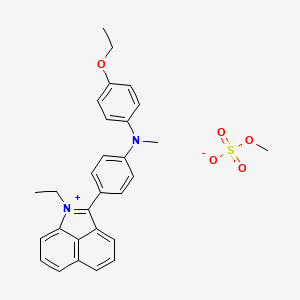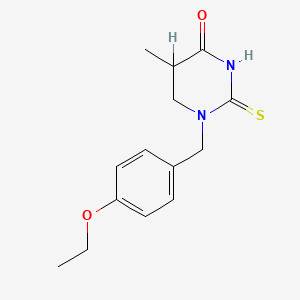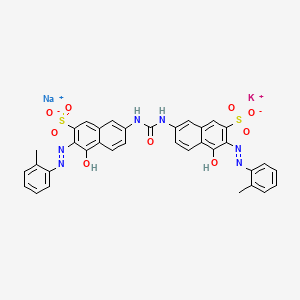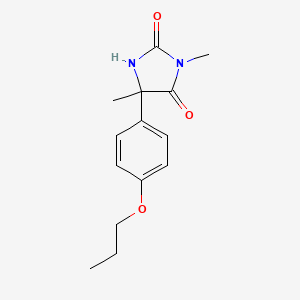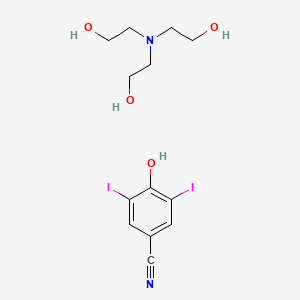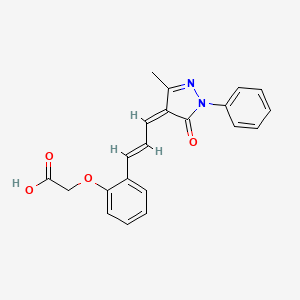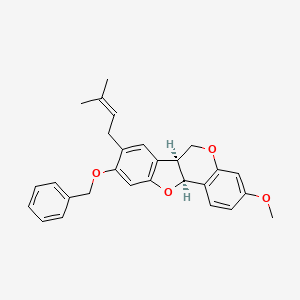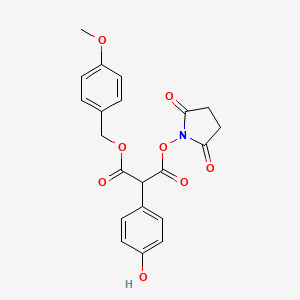
4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メトキシベンジル (((2,5-ジオキソ-1-ピロリジニル)オキシ)カルボニル)(4-ヒドロキシフェニル)アセテートは、さまざまな官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成ルートと反応条件
4-メトキシベンジル (((2,5-ジオキソ-1-ピロリジニル)オキシ)カルボニル)(4-ヒドロキシフェニル)アセテートの合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを伴います。重要なステップには以下が含まれます。
4-メトキシベンジル基の形成: これは、4-メトキシベンジルアルコールを適切な保護基と反応させることで達成できます。
ピロリジニル基の導入: 2,5-ジオキソ-1-ピロリジニル基は、コハク酸無水物などの適切な試薬との反応によって導入されます。
4-ヒドロキシフェニルアセテートとのカップリング: 最後のステップでは、中間体を特定の反応条件下で4-ヒドロキシフェニルアセテートとカップリングします。たとえば、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を触媒の存在下で使用します。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成ルートを最適化する必要がある場合があります。これには、連続フローリアクターの使用、高度な精製技術、スケーラブルな反応条件が含まれる場合があります。
化学反応の分析
反応の種類
4-メトキシベンジル (((2,5-ジオキソ-1-ピロリジニル)オキシ)カルボニル)(4-ヒドロキシフェニル)アセテートは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を形成する可能性があります。
還元: ピロリジニル部分のカルボニル基は、アルコールを形成するように還元される可能性があります。
置換: 芳香環は求電子芳香族置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求電子芳香族置換は、臭素(Br2)または硝酸(HNO3)などの試薬を使用して実行できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メトキシ基の酸化により4-メトキシ安息香酸が得られるのに対し、カルボニル基の還元により対応するアルコールが生成されます。
科学研究アプリケーション
4-メトキシベンジル (((2,5-ジオキソ-1-ピロリジニル)オキシ)カルボニル)(4-ヒドロキシフェニル)アセテートは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成における中間体として、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、酵素メカニズムの研究や生化学的アッセイにおけるプローブとして使用できます。
工業: この化合物は、特殊化学品の生産や、ポリマーやその他の材料の合成における構成要素として使用できます。
科学的研究の応用
4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
4-メトキシベンジル (((2,5-ジオキソ-1-ピロリジニル)オキシ)カルボニル)(4-ヒドロキシフェニル)アセテートの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、活性部位またはアロステリック部位に結合することで、酵素の阻害剤またはモジュレーターとして作用する可能性があります。含まれる経路には、酵素活性の阻害、基質結合の変化、または酵素のコンフォメーションの調節が含まれる場合があります。
類似の化合物との比較
類似の化合物
- 4-{[(2,5-ジオキソ-1-ピロリジニル)オキシ]カルボニル}ベンゼンスルホニルアジド
- 2,5-ピロリジンジオン、1-[(4-メチルベンゾイル)オキシ]
独自性
4-メトキシベンジル (((2,5-ジオキソ-1-ピロリジニル)オキシ)カルボニル)(4-ヒドロキシフェニル)アセテートは、官能基の組み合わせが独特であるため、幅広い化学反応に参加し、さまざまな生物学的標的と相互作用することができます。
類似化合物との比較
Similar Compounds
- 4-{[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl}benzenesulfonyl azide
- 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]
Uniqueness
4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
特性
CAS番号 |
78641-41-5 |
|---|---|
分子式 |
C21H19NO8 |
分子量 |
413.4 g/mol |
IUPAC名 |
1-O-(2,5-dioxopyrrolidin-1-yl) 3-O-[(4-methoxyphenyl)methyl] 2-(4-hydroxyphenyl)propanedioate |
InChI |
InChI=1S/C21H19NO8/c1-28-16-8-2-13(3-9-16)12-29-20(26)19(14-4-6-15(23)7-5-14)21(27)30-22-17(24)10-11-18(22)25/h2-9,19,23H,10-12H2,1H3 |
InChIキー |
BMLAWWXMVBJBGP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)C(=O)ON3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


